Decitabine Impurity 6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decitabine Impurity 6, also known as (3R,4S,6R)-6-Methoxytetrahydro-2H-pyran-3,4-diyl bis (4-methylbenzoate), is a chemical compound related to Decitabine . Decitabine is a cytosine analogue and an intravenously administered antineoplastic agent used to treat myelodysplastic syndromes .

Synthesis Analysis

Decitabine is activated by phosphorylation via deoxycytidine kinase resulting in 5-aza-dCMP, which is rapidly converted to 5-aza-dCTP, a good substrate for DNA polymerase alpha . Deamination of decitabine or 5-aza-dCMP results in a complete loss of activity . The stability of decitabine in various conditions has been studied using liquid chromatography–tandem mass spectrometry analysis .Molecular Structure Analysis

The molecular structure of Decitabine Impurity 6 is represented by the SMILES notation:O=C (C1=CC=C (C)C=C1)O [C@H] (CO [C@@H] (OC)C2) [C@H]2OC (C3=CC=C (C)C=C3)=O . Physical And Chemical Properties Analysis

Decitabine is an anticancer chemotherapy drug . Its stability has been investigated in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .科学的研究の応用

Enhancing Anti-Tumor Immune Response

Decitabine Impurity 6 has been found to augment the activation and anti-tumor immune response of IFN-γ+ CD4+ T cells . This is achieved through enhancing IκBα degradation and NF-κB activation . The treatment promotes the proliferation and activation of sorted CD4+ T cells, with an increased frequency of IFN-γ+ Th1 subset and enhanced cytolytic activity both in vitro and in vivo .

Modulating T-cell Homeostasis

Decitabine Impurity 6 has been shown to modulate T-cell homeostasis . It promotes the generation and differentiation of regulatory T (Treg) cells and augments their immunosuppressive function . This effect has been observed both in vitro and in vivo .

Restoring Immune Tolerance

In the context of immune thrombocytopenia (ITP), Decitabine Impurity 6 has been found to restore immune tolerance . It achieves this by modulating Treg cells and inhibiting STAT3 activation . This effect has been observed in patients who received low-dose decitabine .

Treatment of Myelodysplastic Syndromes

Decitabine, the parent compound of Decitabine Impurity 6, is used to treat myelodysplastic syndromes . While the specific role of Decitabine Impurity 6 in this context is not clear, it’s possible that it may contribute to the therapeutic effects of the parent compound.

Research Use

Decitabine Impurity 6 is often used in research settings . It’s used as an analytical reagent and standard in various laboratory procedures .

Chromatography Standards

Decitabine Impurity 6 is used as a standard in chromatography . This helps in the identification and quantification of compounds in a mixture .

作用機序

Target of Action

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . Its primary target is DNA methyltransferases (DNMTs) . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in gene expression and cellular differentiation .

Mode of Action

Decitabine integrates into cellular DNA and inhibits the action of DNMTs . This leads to global hypomethylation and corresponding alterations in gene expression . It’s also reported that decitabine can disrupt mitosis via DNMT1-DNA adducts .

Biochemical Pathways

Decitabine affects several biochemical pathways. It is phosphorylated inside cells by the sequential action of deoxycytidine kinase, nucleotide monophosphate kinase, and nucleotide diphosphate kinase, prior to being incorporated into newly synthesized DNA by DNA polymerase .

Pharmacokinetics

The pharmacokinetics of decitabine is key to its therapeutic effect. The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with decitabine .

Result of Action

The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in cellular behavior, including reduced proliferation and increased apoptosis . In the context of cancer treatment, decitabine can lead to the reactivation of tumor suppressor genes that have been silenced by aberrant DNA methylation .

Action Environment

The action of decitabine can be influenced by various environmental factors. For instance, the efficacy of decitabine can be affected by the level of DNMT activity. Under low DNMT activity, only decitabine has a substantial impact. Conversely, when DNMT activity is high, toxicity and cellular response to decitabine are dramatically increased .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 6 can be accomplished through a series of chemical reactions starting with commercially available starting materials.", "Starting Materials": ["5-Azacytidine", "Ethyl chloroformate", "Triethylamine", "Methanol", "Hydrogen chloride gas"], "Reaction": ["1. 5-Azacytidine is reacted with ethyl chloroformate and triethylamine in methanol to form the intermediate ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate.", "2. The intermediate is then treated with hydrogen chloride gas to form the final product, Decitabine Impurity 6."] } | |

CAS番号 |

78185-66-7 |

分子式 |

C22H24O6 |

分子量 |

384.43 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

alpha-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

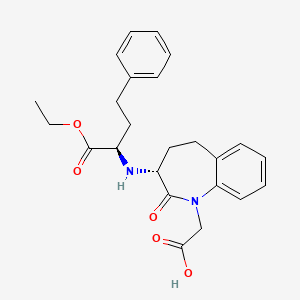

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)

![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)

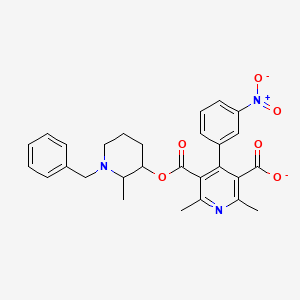

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

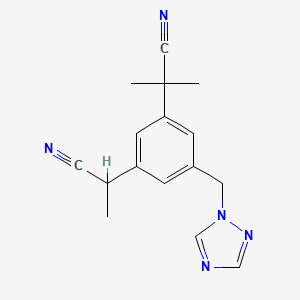

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)